3,3'-Dichloro-4'-fluorobenzophenone

描述

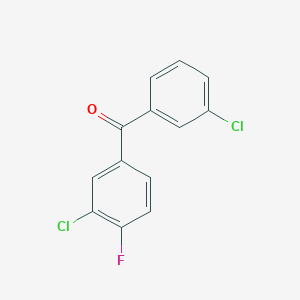

3,3’-Dichloro-4’-fluorobenzophenone: is an organic compound with the molecular formula C13H7Cl2FO . It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and fluorine atoms. This compound is used in various chemical syntheses and has applications in different scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dichloro-4’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3-chloro-4-fluorobenzoyl chloride and 3-chlorobenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

3-chloro-4-fluorobenzoyl chloride+3-chlorobenzeneAlCl33,3’-Dichloro-4’-fluorobenzophenone

Industrial Production Methods: In industrial settings, the production of 3,3’-Dichloro-4’-fluorobenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.

化学反应分析

Types of Reactions:

Substitution Reactions: 3,3’-Dichloro-4’-fluorobenzophenone can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine). Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Reduction Reactions: The carbonyl group in 3,3’-Dichloro-4’-fluorobenzophenone can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Substitution: Formation of substituted benzophenones.

Reduction: Formation of 3,3’-Dichloro-4’-fluorobenzhydrol.

Oxidation: Formation of 3,3’-Dichloro-4’-fluorobenzoic acid.

科学研究应用

Chemistry: 3,3’-Dichloro-4’-fluorobenzophenone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors or modulators of biological targets.

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments due to its chromophoric properties.

作用机制

The mechanism of action of 3,3’-Dichloro-4’-fluorobenzophenone depends on its application. In chemical reactions, it acts as an electrophile in substitution reactions due to the electron-withdrawing effects of the chlorine and fluorine atoms. In biological systems, its mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, which could be influenced by its structural features.

相似化合物的比较

- 3,3’-Dichlorobenzophenone

- 4’-Fluorobenzophenone

- 3,3’-Difluorobenzophenone

Comparison: 3,3’-Dichloro-4’-fluorobenzophenone is unique due to the presence of both chlorine and fluorine substituents on the benzophenone core. This combination of substituents can influence its reactivity and physical properties, making it distinct from other benzophenone derivatives. For example, the presence of fluorine can enhance the compound’s lipophilicity and metabolic stability, while chlorine can affect its electron density and reactivity in substitution reactions.

生物活性

3,3'-Dichloro-4'-fluorobenzophenone (DCFBP) is an organic compound belonging to the benzophenone family, characterized by its unique halogenated structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. The following sections will explore the synthesis, biological activity, mechanisms of action, and relevant case studies associated with DCFBP.

DCFBP has the molecular formula and features two phenyl rings connected by a carbonyl group, with chlorine and fluorine substituents enhancing its reactivity. The compound can be synthesized through various methods, including:

- Friedel-Crafts Acylation : A common method for introducing acyl groups into aromatic compounds.

- Halpern Reaction : Utilizes halogenated reagents to achieve specific substitutions on the benzophenone structure.

Biological Activity

Research indicates that DCFBP exhibits notable biological activity, particularly in the context of drug development. Its structure allows it to interact with various biological targets, making it a candidate for further exploration in medicinal applications.

Antimicrobial Activity

Studies have shown that DCFBP possesses antimicrobial properties against various pathogens. The compound's ability to disrupt microbial cell membranes is a key mechanism of its action. In vitro assays have demonstrated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent against infections.

Anti-inflammatory Properties

DCFBP has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity positions DCFBP as a potential candidate for treating inflammatory diseases.

The mechanism by which DCFBP exerts its biological effects involves several pathways:

- Electrophilic Interactions : DCFBP acts as an electrophile, reacting with nucleophiles in biological systems, which may lead to modifications of proteins and enzymes.

- Enzyme Inhibition : The compound can interact with specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of DCFBP:

-

Antimicrobial Assays : A study evaluated the efficacy of DCFBP against Staphylococcus aureus and Escherichia coli using disk diffusion methods. Results showed significant zones of inhibition, indicating strong antimicrobial activity.

Pathogen Zone of Inhibition (mm) Staphylococcus aureus 18 Escherichia coli 15 - Anti-inflammatory Studies : In a cellular model of inflammation induced by lipopolysaccharides (LPS), DCFBP demonstrated a reduction in interleukin-6 (IL-6) levels by approximately 40%, highlighting its potential as an anti-inflammatory agent.

- Cytotoxicity Testing : The cytotoxic effects of DCFBP were assessed using MTT assays on human cancer cell lines. The compound exhibited selective cytotoxicity with IC50 values ranging from 25 to 50 µM across different cell lines.

属性

IUPAC Name |

(3-chloro-4-fluorophenyl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2FO/c14-10-3-1-2-8(6-10)13(17)9-4-5-12(16)11(15)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJWGMFEWRBQKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501230746 | |

| Record name | (3-Chloro-4-fluorophenyl)(3-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-01-0 | |

| Record name | (3-Chloro-4-fluorophenyl)(3-chlorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-4-fluorophenyl)(3-chlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501230746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。